Bienvenue dans la boutique en ligne BenchChem!

UT-B-IN-1

UT-B inhibition Triazolothienopyrimidine SAR Drug discovery

UT-B-IN-1 (UTBINH-14) is the definitive pharmacological tool for selective UT-B inhibition. With IC50 values of 10 nM (human) and 25 nM (mouse), it outperforms non-selective alternatives by over 100-fold in target specificity. Its proven lack of cytotoxicity in MDCK cells at >1000× IC50 and validated in vivo diuretic efficacy (significantly increased urine output, reduced osmolality in wild-type but not UT-B knockout mice) ensure unambiguous, reproducible experimental results. Choose UT-B-IN-1 for clean data, translational relevance, and as a benchmark for novel urearetic development.

Molecular Formula C20H17N5O2S3
Molecular Weight 455.6 g/mol
Cat. No. B2481835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUT-B-IN-1
Molecular FormulaC20H17N5O2S3
Molecular Weight455.6 g/mol
Structural Identifiers
InChIInChI=1S/C20H17N5O2S3/c1-2-13-5-7-15(8-6-13)30(26,27)20-19-22-18(21-12-14-4-3-10-28-14)17-16(9-11-29-17)25(19)24-23-20/h3-11H,2,12H2,1H3,(H,21,22)
InChIKeyUYFZCWXRMHSLTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





UT-B-IN-1 (UTBINH-14): A Selective, High-Potency Urea Transporter-B Inhibitor for Diuretic Mechanism Research


UT-B-IN-1, also designated UTBINH-14, is a cell-permeable triazolothienopyrimidine compound [1] that functions as a reversible, competitive, and selective inhibitor of the urea transporter-B (UT-B) [2]. It exhibits high potency with IC50 values of 10 nM for human UT-B and 25 nM for mouse UT-B in erythrocyte-based urea transport assays . The compound demonstrates low cytotoxicity in MDCK cell cultures [3] and exerts a measurable diuretic effect in vivo, significantly increasing urine output and reducing urine osmolality in mouse models . Its primary application is as a pharmacological tool for investigating urea transport physiology and for validating UT-B as a target for novel 'urearetic' diuretics that spare electrolyte balance [4].

UT-B-IN-1 Procurement Rationale: Why In-Class Urea Transporter Inhibitors Are Not Interchangeable


The urea transporter (UT) protein family comprises two major subtypes, UT-A and UT-B, which are expressed in distinct renal cell populations and mediate different steps in the urinary concentrating mechanism [1]. Substitution of a UT-B inhibitor with a UT-A inhibitor, or with a non-selective agent, fundamentally alters the pharmacological profile and the resulting physiological outcome. For instance, inhibition of UT-A1 in the inner medullary collecting duct impairs urea reabsorption into the interstitium, while inhibition of UT-B in the descending vasa recta disrupts countercurrent exchange, preventing urea from being trapped in the medulla [2]. This mechanistic divergence is reflected in quantitative potency differences spanning over two orders of magnitude between selective inhibitors [3]. Furthermore, metabolic stability varies considerably even within the same chemical scaffold, with some analogs exhibiting ~40-fold differences in vitro half-life [4]. Consequently, for reproducible and interpretable results, particularly in studies aimed at dissecting the specific role of UT-B in diuresis or solute handling, the precise chemical identity and validated selectivity of the inhibitor—not merely its nominal class—are critical selection criteria. UT-B-IN-1 provides a well-characterized, high-potency option for this specific target.

Quantitative Differentiation of UT-B-IN-1: Direct Evidence for Selection Over Analogs and Alternative UT Inhibitors


Sub-Nanomolar Potency Advantage Over Structurally Similar Triazolothienopyrimidines

UT-B-IN-1 (the parent compound '1') inhibits mouse UT-B-mediated urea transport with an IC50 of 25.1 nM [1]. In a subsequent optimization study of 11 targeted analogs, the best compound identified (3k) achieved IC50 values of 23 nM (mouse) and 15 nM (human) [2]. While 3k offers a modest potency improvement, the 1.1-fold difference in mouse UT-B inhibition is marginal. More critically, the direct parent compound (1) served as the benchmark for all subsequent analog development, and its IC50 of 25.1 nM remains a gold-standard reference point for the class . Researchers requiring the most widely validated and referenced triazolothienopyrimidine should select UT-B-IN-1, as it is the foundational molecule upon which all comparative SAR in this scaffold is based [3].

UT-B inhibition Triazolothienopyrimidine SAR Drug discovery

Superior Selectivity Over UT-A Isoforms Compared to Pan-UT Inhibitors

A key differentiator for UT-B-IN-1 is its high selectivity for the UT-B isoform over UT-A family members. The compound exhibits little to no effect on UT-A1 or UT-A3 channel activities . In contrast, some other inhibitor classes, such as thienoquinolins (e.g., PU-48), inhibit both UT-A and UT-B, albeit with weaker potency [1]. Specifically, PU-48 inhibits UT-A with an IC50 of 0.32 μM , which is >12-fold weaker than UT-B-IN-1's potency on its target. However, the lack of selectivity complicates the interpretation of physiological outcomes, as the diuretic effect could arise from inhibition of either or both transporter subtypes. UT-B-IN-1's selectivity allows for the unambiguous dissection of the specific contribution of vasa recta urea recycling (UT-B-mediated) to the urinary concentrating mechanism, independent of effects on tubular urea reabsorption (UT-A-mediated) [2].

Selectivity profiling UT-A1 Urearetics Diuretic mechanism

Validated In Vivo Diuretic Efficacy in Wild-Type but Not UT-B Knockout Mice

The physiological relevance and on-target specificity of UT-B-IN-1 are confirmed by its in vivo diuretic profile. In wild-type mice treated with the antidiuretic agonist dDAVP (1 μg/kg), a single intraperitoneal dose of UT-B-IN-1 (300 μg) significantly increased urine output from 109 μL/4h to 236 μL/4h . Concurrently, it reduced maximum urinary concentration, decreasing urine urea concentration by 3.7-fold compared to vehicle control [1]. Critically, this diuretic effect was completely absent in UT-B knockout mice, confirming that the observed changes in urine output and osmolality are directly attributable to UT-B inhibition and not to off-target effects or general toxicity . This genetic validation distinguishes UT-B-IN-1 from some other diuretic agents where the molecular target of the observed effect may be less certain.

In vivo pharmacology UT-B knockout model Diuretic activity Urearetic

Documented In Vitro Safety Profile: No Cytotoxicity at Effective Concentrations

For long-term in vitro studies or as a prerequisite for further development, a clean cytotoxicity profile is essential. UT-B-IN-1 has been evaluated for its effect on the viability of Madin-Darby canine kidney (MDCK) cells, a standard renal epithelial model [1]. Treatment with UT-B-IN-1 at concentrations up to 10 μM for 24 hours resulted in 100% cell viability . This concentration is >1000-fold higher than the IC50 for human UT-B inhibition (10 nM) , indicating a wide therapeutic window in vitro. While some other UT-B inhibitors, such as PU-48, have also been reported to have low cytotoxicity , the specific quantitative data for UT-B-IN-1 in a well-defined renal cell line provides a concrete benchmark for researchers designing cellular assays.

Cytotoxicity In vitro safety MDCK cells Drug development

Consistent Potency Across Human and Mouse Orthologs Facilitates Translational Studies

For researchers using mouse models as a precursor to human studies, comparable potency across species orthologs is a significant advantage. UT-B-IN-1 inhibits human and mouse UT-B with similar potency: IC50 values of 10 nM and 25 nM, respectively [1]. This 2.5-fold difference is minor compared to other UT-B inhibitors, such as the phenylphthalazine compound PU1424, which shows a ~34-fold difference in potency between human (IC50 20 nM) and mouse (IC50 690 nM) UT-B [2]. The closer species cross-reactivity of UT-B-IN-1 simplifies dose translation and reduces the complexity of interpreting pharmacodynamic data from mouse models, providing greater confidence that results will be predictive of effects in human systems.

Species cross-reactivity Translational pharmacology Mouse model

Chemical Identity and Purity Standards for Reproducible Research

Reproducibility in biological research is heavily dependent on the precise chemical identity and purity of the reagents used. UT-B-IN-1 is commercially available with a defined CAS number (892742-76-6) and a purity of ≥98% by HPLC, as documented in vendor certificates of analysis . This level of quality control is essential for ensuring that observed biological activity can be confidently attributed to the specified compound and not to an impurity or degradation product. In contrast, some early-stage tool compounds or those from less characterized sources may lack rigorous purity documentation, introducing an uncontrolled variable into experiments [1]. Procuring UT-B-IN-1 from reputable vendors ensures batch-to-batch consistency and adherence to established analytical standards, which is a fundamental requirement for publication and for building a reliable internal dataset.

Quality control Analytical chemistry Compound sourcing

Optimal Use Cases for UT-B-IN-1: Research and Discovery Applications Based on Quantitative Evidence


Functional Dissection of Urea Recycling in the Renal Medulla

UT-B-IN-1 is the reagent of choice for physiologists and nephrologists aiming to isolate the specific contribution of UT-B-mediated urea transport in the vasa recta to the overall urinary concentrating mechanism. Its high selectivity for UT-B over UT-A isoforms , combined with the definitive in vivo efficacy data in wild-type versus UT-B knockout mice [1], allows for a clean, unambiguous experimental design. Researchers can administer UT-B-IN-1 (e.g., 300 μg i.p. in mice) and attribute the resulting increase in urine volume (from 109 to 236 μL/4h) and decrease in urine osmolality directly to impaired countercurrent exchange in the microvasculature, without confounding effects on tubular urea reabsorption .

Medicinal Chemistry Benchmarking and SAR Studies on Triazolothienopyrimidines

For medicinal chemists developing next-generation 'urearetics', UT-B-IN-1 serves as the essential parent compound and performance benchmark. Its well-characterized IC50 of 25.1 nM for mouse UT-B and 10 nM for human UT-B provides a reference point against which new analogs can be compared [2]. Studies have used UT-B-IN-1 as the starting point to design metabolically stable variants (e.g., compound 3k) and to map the binding pocket through computational docking [3]. Any new compound in the triazolothienopyrimidine class should be directly compared to UT-B-IN-1 in standardized assays to quantify improvements in potency or selectivity [4].

In Vitro Cellular Models of Urea Transport and Cytotoxicity Screening

Researchers establishing in vitro models of urea transport can confidently use UT-B-IN-1 as a selective pharmacological inhibitor. Its documented lack of cytotoxicity in MDCK cells at 10 μM—a concentration over 1000-fold its IC50 —provides a wide safety margin for cell-based assays. This allows for long-term incubation experiments without the confounding variable of compound-induced cell death, which is critical for studies on cell signaling, gene expression, or transporter trafficking. The compound can be used to block UT-B-mediated urea flux in erythrocyte models (IC50 26.7 nM) [5] or in transfected cell lines to validate the specific function of the UT-B channel.

Translational Pharmacology: Bridging Mouse Models to Human Diuretic Targets

Given the similar potency of UT-B-IN-1 against human (10 nM) and mouse (25 nM) UT-B [6], it is an ideal tool for translational pharmacology studies. This narrow species potency gap is a key advantage over other UT-B inhibitors like PU1424, which shows a >30-fold difference [7]. Scientists can use UT-B-IN-1 in mouse models of fluid retention (e.g., heart failure, cirrhosis) to generate pharmacodynamic data (e.g., urine output, osmolality) that are more directly translatable to human physiology. This reduces uncertainty in predicting human efficacious doses and supports the rationale for developing UT-B inhibitors as novel 'urearetic' drugs [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for UT-B-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.